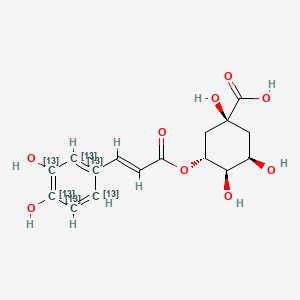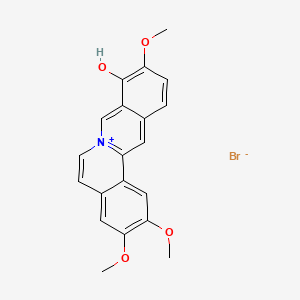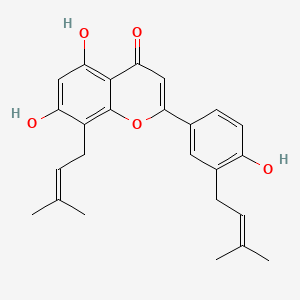
Tris(2-ethylhexyl) Phosphate-d51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylhexyl) Phosphate-d51, also known as TEHP, is an organic chemical compound in the organophosphate group . It is a trialkylphosphate and is often found in house dust as it is easily separated from polymers . It is a colorless, viscous liquid with a faint, piercing smell . It is used as a phosphorous flame retardant and also as a plasticizer in the preparation of a new potentiometric membrane sensor .
Molecular Structure Analysis
The molecular formula of Tris(2-ethylhexyl) Phosphate-d51 is CHOP. It has an average mass of 434.633 Da and a monoisotopic mass of 434.352509 Da .
Chemical Reactions Analysis
Organophosphates, such as Tris(2-ethylhexyl) Phosphate-d51, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Physical And Chemical Properties Analysis
Tris(2-ethylhexyl) Phosphate-d51 has a density of 0.9±0.1 g/cm3, a boiling point of 405.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 206.6±39.3 °C . The index of refraction is 1.447, and it has a molar refractivity of 125.2±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Polymers
TEHP-d51 is used as a phosphorous flame retardant . It is particularly effective in enhancing the flame retardancy of polymers without significantly affecting their physical properties. This application is crucial in industries where fire safety is paramount, such as in the manufacturing of textiles, furniture, and electrical components .
Plasticizer for Potentiometric Sensors
As a plasticizer, TEHP-d51 plays a vital role in the preparation of new potentiometric membrane sensors. These sensors are used for the detection and measurement of ion concentrations in various solutions, which is essential for environmental monitoring and laboratory analyses .
Solvent in Hydrogen Peroxide Synthesis
TEHP-d51 serves as a solvent in the synthesis of hydrogen peroxide. Its chemical stability and solvating properties make it suitable for use in the production process, which requires precise control over reaction conditions .
Carrier for Pigments and Dyes
In the field of material science, TEHP-d51 is utilized as a carrier for pigments and dyes. This application is significant for the coloring of polymers, ensuring uniform distribution of colorants and enhancing the aesthetic appeal of the final product .
Component in Metal Casting Release Agents
The compound is also employed as a component in release agents used in the metal casting industry. Its properties help in the easy release of casted parts from molds, improving the efficiency of the casting process and the quality of the metal parts .
Extractant for Rare Earth Elements
TEHP-d51 is used as an extractant in the extraction of rare earth elements such as scandium (III) and yttrium (III) from salicylate media. This application is critical in the purification of these elements, which are essential for high-tech and green energy applications .
Wirkmechanismus
Target of Action
Tris(2-ethylhexyl) Phosphate-d51, also known as TEHP-d51, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that binds to glucocorticoids, which are steroid hormones that regulate various aspects of metabolism, immune response, and certain behaviors.
Mode of Action
TEHP-d51 exhibits antagonistic activity against the glucocorticoid receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, TEHP-d51 prevents the normal function of the glucocorticoid receptor, potentially altering the effects of glucocorticoids in the body.
Pharmacokinetics
It’s known that tehp-d51 is aviscous, clear to pale yellow liquid at ambient temperatures . It’s also known to be hygroscopic , meaning it absorbs moisture from the air , which could potentially affect its bioavailability.
Result of Action
It’s known that tehp-d51 can inducecytotoxicity in TM3 Leydig cells by modulating autophagy and endoplasmic reticulum stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TEHP-d51. For instance, it’s known to be stable under normal conditions of use . When heated above its flash point of 170 °c, tehp-d51 can release vapors capable of forming explosive mixtures with air . Additionally, TEHP-d51 is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments .
Safety and Hazards
Skin contact with Tris(2-ethylhexyl) Phosphate-d51 may be mildly irritating with symptoms of redness and itching. Eye contact is expected to be irritating with symptoms of redness, tearing, and stinging. It is not expected to be harmful if swallowed . Workers handling this compound should be trained to implement proper handling procedures and to understand the potential health and physical hazards of this product . A NIOSH approved respirator is recommended for transloading, unloading, and other operations not contained within a closed system .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris(2-ethylhexyl) Phosphate-d51 can be achieved through a three-step process involving the reaction of 2-ethylhexanol, phosphorus oxychloride, and deuterated water. The first step involves the esterification of 2-ethylhexanol with phosphorus oxychloride to form bis(2-ethylhexyl) hydrogen phosphate. The second step involves the reaction of bis(2-ethylhexyl) hydrogen phosphate with deuterated water to form bis(2-ethylhexyl) phosphate-d51. The final step involves the reaction of bis(2-ethylhexyl) phosphate-d51 with 2-ethylhexanol to form Tris(2-ethylhexyl) Phosphate-d51.", "Starting Materials": [ "2-ethylhexanol", "phosphorus oxychloride", "deuterated water" ], "Reaction": [ "Step 1: Estertification of 2-ethylhexanol with phosphorus oxychloride to form bis(2-ethylhexyl) hydrogen phosphate.", "Step 2: Reaction of bis(2-ethylhexyl) hydrogen phosphate with deuterated water to form bis(2-ethylhexyl) phosphate-d51.", "Step 3: Reaction of bis(2-ethylhexyl) phosphate-d51 with 2-ethylhexanol to form Tris(2-ethylhexyl) Phosphate-d51." ] } | |
CAS-Nummer |
1259188-37-8 |
Produktname |
Tris(2-ethylhexyl) Phosphate-d51 |
Molekularformel |
C24H51O4P |
Molekulargewicht |
485.953 |
IUPAC-Name |
tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |
InChI-Schlüssel |
GTVWRXDRKAHEAD-VTBNEXSTSA-N |
SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Synonyme |
Disflamoll TOF-d51; Durad TOP-d51; Flexol TOF-d51; NSC 407921-d51; Reomol TOF-d51; TEHP-d51; TOF-d51; TOP-d51; Tri(2-ethylhexyl) Phosphate-d51; Trioctyl Phosphate-d51; Tris(2-ethylhexyl) Phosphate-d51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)
![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)


![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)
